molecular formula C18H18N4O3S2 B12174767 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B12174767
M. Wt: 402.5 g/mol
InChI Key: MJPQEPHSDGLRQI-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a phenylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chlorides under basic conditions.

    Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.

    Phenylethanone Attachment: Finally, the piperazinyl derivative is coupled with phenylethanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amine derivatives.

Scientific Research Applications

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with various biological pathways, potentially inhibiting enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C18H18N4O3S2/c23-17(13-14-5-2-1-3-6-14)21-9-11-22(12-10-21)27(24,25)16-8-4-7-15-18(16)20-26-19-15/h1-8H,9-13H2

InChI Key

MJPQEPHSDGLRQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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